N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl carboxamide group, a 4-fluorophenyl ring at position 4, and a methyl group at position 4. DHPMs are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The 4-chloro and 4-fluoro substituents on the aromatic rings likely enhance electronic effects (e.g., dipole interactions) and metabolic stability compared to non-halogenated analogs . This compound’s synthesis involves POCl3-mediated cyclocondensation in dry DMF, a method common to DHPM derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMJYQKNHOBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Chlorophenyl and Fluorophenyl Substituents: These groups are known to enhance biological activity through various mechanisms.
- Tetrahydropyrimidine Core: This moiety is associated with a range of biological activities.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV integrase activity. The most active derivative in a related study demonstrated an IC50 value of 0.65 µM against HIV integrase, although it did not show effective inhibition in cell culture assays for HIV-1 and HIV-2 below cytotoxic concentrations .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrimidine derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In one study, compounds with similar structures showed an MIC (Minimum Inhibitory Concentration) value of 66 µM against S. aureus .
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Related Pyrimidine Derivative | Antimicrobial | 66 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been explored. The mechanism involves the inhibition of specific enzymes that play a role in inflammatory pathways. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in viral replication or inflammatory processes.
- Receptor Modulation: It could also modulate receptor activity associated with pain and inflammation.
Case Studies
- HIV Integrase Inhibition: A study focused on the synthesis and evaluation of tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound demonstrated significant inhibition in vitro but was limited by cytotoxicity in cell culture assays .
- Antimicrobial Screening: Another case involved screening related pyrimidine compounds against E. coli and S. aureus, where certain derivatives exhibited notable antimicrobial effects with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared to related DHPM derivatives below. Key differences in substituents, electronic effects, and biological relevance are highlighted.
Table 1: Structural and Functional Comparison of DHPM Derivatives
Substituent Effects on Bioactivity
- Halogenated Aromatic Rings : The 4-fluorophenyl and 4-chlorophenyl groups in the target compound introduce electronegative character, favoring dipole-dipole interactions with enzyme active sites (e.g., kynurenine formamidase) compared to methyl/methoxy-substituted analogs .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound improves cell permeability compared to the carboxylic acid derivative (Table 1, Entry 4), which may explain its higher predicted binding affinity in computational studies .
- Methoxy vs.
Crystallographic and Conformational Insights
- The target compound’s 4-fluorophenyl group likely induces planar geometry at the pyrimidine core, as seen in related fluorinated DHPMs, promoting π-π stacking with aromatic residues in enzyme pockets .
- In contrast, 4-methylphenyl-substituted analogs (Table 1, Entries 1–2) adopt non-planar conformations due to steric hindrance, reducing binding efficiency .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?
To enhance synthesis efficiency, employ the Biginelli reaction with modifications such as:
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids to improve cyclocondensation of thiourea, β-ketoesters, and substituted aldehydes .
- Solvent systems : Use ethanol or acetonitrile under reflux to balance reactivity and purity.
- Substituent effects : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to stabilize intermediates and reduce side reactions .
Q. What experimental methods are recommended for structural confirmation and conformational analysis?
- X-ray crystallography : Resolve the core pyrimidine ring conformation, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles between substituents (e.g., 12.8° twist in the chlorophenyl group) .
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to verify regiochemistry of the carboxamide and methyl groups .
Q. How do structural modifications influence this compound's bioactivity in structure-activity relationship (SAR) studies?
- Chlorophenyl/fluorophenyl groups : Enhance hydrophobic interactions with target proteins, as seen in analogues with improved antimicrobial activity .
- Methyl group at C6 : Reduces steric hindrance, increasing binding affinity compared to bulkier substituents .
- Carboxamide moiety : Critical for hydrogen bonding; replacing it with esters decreases potency .
Q. What methodologies assess physicochemical properties like solubility and stability?
- HPLC with logP measurements : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to determine hydrophobicity .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmospheres (25–300°C, 10°C/min) .
Advanced Research Questions
Q. How can researchers characterize polymorphic forms and their impact on bioactivity?
- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to distinguish polymorphs .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 5–50°) to correlate crystal packing with solubility .
- Bioactivity assays : Test polymorphs against bacterial strains (e.g., S. aureus) to link crystal structure (e.g., hydrogen-bonding networks) to efficacy .
Q. How do advanced computational tools resolve contradictions in SAR data?
- Molecular docking (AutoDock Vina) : Simulate binding modes with target enzymes (e.g., dihydrofolate reductase) to explain outliers caused by steric clashes .
- MD simulations (GROMACS) : Analyze substituent flexibility over 100-ns trajectories to identify dynamic interactions missed in static models .
Q. What strategies address discrepancies in biological activity across studies?
- Batch consistency checks : Use LC-MS to verify purity (>98%) and rule out synthetic byproducts .
- Polymorph screening : Compare PXRD patterns of batches showing divergent bioactivity .
- Cellular permeability assays : Employ Caco-2 monolayers to assess if solubility differences affect intracellular concentrations .
Q. How can in silico modeling predict biological targets for this compound?
- PharmMapper/SEA : Screen against ligand databases to prioritize kinases or GPCRs based on structural motifs .
- ADMET prediction (SwissADME) : Estimate blood-brain barrier penetration and cytochrome P450 interactions to narrow target scope .
Q. What experimental approaches identify the compound's biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., EGFR kinase) to measure binding kinetics (ka/kd) .
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation in cell lysates to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
